2,3-Dimethoxyterephthalaldehyde

説明

Contextualization within Reticular Chemistry and Organic Material Synthesis

Reticular chemistry is a field focused on creating crystalline, porous materials by linking molecular building blocks into extended networks through strong, directional bonds. researchgate.net This approach allows for the precise design and synthesis of materials with tailored properties. Within this context, 2,3-dimethoxyterephthalaldehyde serves as a crucial building block for creating a class of materials known as Covalent Organic Frameworks (COFs). nih.gov COFs are porous, crystalline polymers with potential applications in gas storage, separation, and catalysis. researchgate.net The synthesis of these materials relies on the principles of dynamic covalent chemistry, where reversible reactions allow for the "stitching" of organic molecules into ordered, extended structures. nih.gov

Overview of the Unique Structural Features of this compound for Chemical Linkages

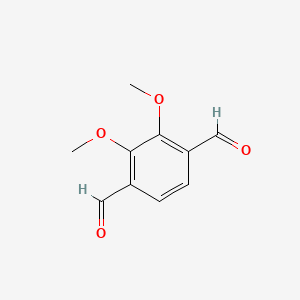

The structure of this compound, with its two aldehyde groups positioned at opposite ends of a benzene (B151609) ring (1,4-positions) and two methoxy (B1213986) (-OCH₃) groups at the 2 and 3-positions, is key to its utility. The aldehyde groups provide the reactive sites for forming covalent bonds with other building blocks. smolecule.com The methoxy groups, due to their electron-donating nature and steric bulk, influence the reactivity of the aldehyde groups and the geometry of the resulting linkages. This specific arrangement of functional groups makes this compound a C₂-symmetric building block. nih.gov

In the synthesis of Covalent Organic Frameworks (COFs), this compound is often reacted with multidentate amines. For instance, its reaction with a C₄-symmetric amine, tetrakis(4-aminophenyl)porphine, results in the formation of a tetragonal COF named 2,3-DmaTph. nih.govrsc.org This COF exhibits excellent crystallinity, as well as thermal and chemical stability. nih.gov The predictable geometry of the building blocks and the resulting linkages allow for the design of COFs with specific topologies and pore structures. nih.gov

Below is a data table summarizing the key properties of this compound:

| Property | Value |

| Molecular Formula | C₁₀H₁₀O₄ |

| Molecular Weight | 194.18 g/mol |

| IUPAC Name | This compound |

| CAS Number | 179693-85-7 |

| Appearance | White to yellow powder/crystal |

Data sourced from PubChem CID 10607834 and other chemical suppliers. nih.govtcichemicals.com

The following interactive data table provides information on a Covalent Organic Framework synthesized using this compound:

| COF Name | Building Blocks | Linkage Type | Resulting Properties |

| 2,3-DmaTph | This compound and 5,10,15,20-tetrakis(4-aminophenyl)-21H,23H-porphine | Imine | Excellent crystallinity, thermal stability, and chemical stability. nih.gov |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,3-dimethoxyterephthalaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-13-9-7(5-11)3-4-8(6-12)10(9)14-2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAHBFHUZSTXBMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1OC)C=O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,3 Dimethoxyterephthalaldehyde

Established Synthetic Routes and Protocols

The preparation of 2,3-dimethoxyterephthalaldehyde can be achieved through several established methods, primarily involving condensation reactions and multi-step organic synthesis strategies.

Condensation Reaction Approaches

Condensation reactions represent a common and direct approach to synthesizing aldehyde derivatives. In the context of this compound, this can involve the reaction of appropriate precursors under specific catalytic conditions. For instance, a general method for preparing similar aromatic aldehydes involves the acid-catalyzed condensation of a sulfonamide with glyoxal. mdpi.com Another relevant condensation approach is the reaction between 2-aminobenzamide (B116534) and an aldehyde, often facilitated by a catalyst, to form quinazolinone structures, which highlights the versatility of aldehyde condensation chemistry. mdpi.com

A specific example of a condensation reaction for a related compound, N-methyl-3,4-dimethoxyphenylethylamine, starts from 3,4-dimethoxybenzaldehyde (B141060) and proceeds through a Darzens condensation to form an epoxyester, which is then hydrolyzed and decarboxylated to yield the corresponding aldehyde. google.com While not a direct synthesis of this compound, this illustrates the principle of building aldehyde functionality through condensation pathways.

Multi-step Organic Synthesis Strategies

Multi-step synthesis provides a versatile and controllable pathway to complex molecules like this compound, allowing for the strategic introduction of functional groups. youtube.comtrine.edu These strategies often involve retrosynthetic analysis, where the target molecule is conceptually broken down into simpler, commercially available starting materials. youtube.com

A plausible multi-step synthesis for this compound could begin with a simpler aromatic precursor, such as o-bromophenol. A patented method for the synthesis of the related 2,3-dimethoxybenzaldehyde (B126229) involves the formylation of o-bromophenol, followed by reaction with sodium methoxide (B1231860) and dimethyl carbonate. patsnap.com This approach could be adapted to introduce the second aldehyde group required for the terephthalaldehyde (B141574) structure.

The following table outlines a general approach for a multi-step synthesis, drawing on common organic transformations:

| Step | Transformation | Reagents & Conditions | Starting Material | Intermediate/Product |

| 1 | Nitration | H₂SO₄, HNO₃ | Benzaldehyde | 3-Nitrobenzaldehyde |

| 2 | Reduction | Fe, HCl or H₂, Pd/C | 3-Nitrobenzaldehyde | 3-Aminobenzaldehyde |

| 3 | Diazotization | NaNO₂, HCl | 3-Aminobenzaldehyde | Diazonium Salt |

| 4 | Hydrolysis | H₂O, heat | Diazonium Salt | 3-Hydroxybenzaldehyde |

| 5 | Methoxylation | (CH₃)₂SO₄, base | 3-Hydroxybenzaldehyde | 3-Methoxybenzaldehyde |

| 6 | Formylation | (e.g., Vilsmeier-Haack) | POCl₃, DMF | 3-Methoxybenzaldehyde |

This table represents a generalized, hypothetical pathway and would require experimental optimization.

Advanced Synthesis Techniques for Optimized Yield and Purity

To enhance the efficiency of this compound synthesis, advanced techniques focusing on reaction optimization and purification are employed. These methods aim to maximize product yield while minimizing impurities, which is critical for its use in high-performance materials.

One key aspect is the optimization of reaction conditions. For instance, in the synthesis of dihydropyrimidinone derivatives, it was found that adjusting the pH from 4 to 5 significantly increased the reaction yield. jmchemsci.com Similarly, controlling the temperature is crucial; reactions performed at 80 °C showed optimal results, whereas higher temperatures led to rapid, uncontrolled reactions and lower temperatures resulted in slow conversions. jmchemsci.com

The use of specific catalysts can also dramatically improve synthesis outcomes. For example, copper-catalyzed multicomponent reactions have been effectively used to synthesize complex heterocyclic compounds. mdpi.com In a different context, the use of a strong base like sodium ethoxide in excess has been shown to drive double elimination reactions to completion. youtube.com

Purification techniques are equally important for achieving high purity. Recrystallization is a common method, and the choice of solvent is critical. For some organic compounds, recrystallization from ethanol (B145695) is effective in yielding a pure product. jmchemsci.com

Influence of Reaction Conditions and Solvents on Synthesis and Crystallization

The conditions under which a synthesis is performed, particularly the choice of solvent, have a profound impact on both the reaction outcome and the subsequent crystallization of the product. mdpi.commdpi.com

The solvent can influence reaction rates and even the final product distribution. For instance, the rate of solvent-induced crystallization is dependent on the solvent type, with factors like solvent molecule size and interaction with the solute playing a key role. frontiersin.org In the synthesis of some polymers, the solvent acts as a plasticizer, facilitating crystallization below the glass transition temperature. frontiersin.org

During crystallization, the solvent can affect the crystal habit and morphology. mdpi.commdpi.com For example, the use of different solvents can lead to the formation of different polymorphs of the same compound. whiterose.ac.uk The interaction between the solvent and the crystal faces can promote or inhibit the growth of specific faces, thereby altering the final crystal shape. mdpi.com This is a critical consideration as crystal morphology can impact downstream processing and material properties. mdpi.com

The following table summarizes the effect of solvents on crystallization:

| Solvent Property | Effect on Crystallization | Example | Reference |

| Polarity | Can influence which polymorphic form crystallizes. | Polar protic solvents like ethanol can favor one polymorph over another. | whiterose.ac.uk |

| Viscosity | High viscosity can hinder nucleation and slow down crystallization. | High viscosity solvents can lead to long induction times. | whiterose.ac.uk |

| Solute-Solvent Interaction | Strong interactions can influence crystal face growth and morphology. | Hydrogen bonding between solvent and crystal surface can alter crystal habit. | mdpi.com |

| Diffusion Rate | Affects the rate at which solute molecules reach the crystal surface. | Faster diffusion can lead to faster crystallization rates. | researchgate.net |

Rational Design of Precursors and Derivatives of this compound

The design and synthesis of derivatives of this compound are driven by the desire to create new materials with tailored properties. For example, its aldehyde groups are reactive towards amines, forming stable imine linkages, which is a foundational reaction for the synthesis of covalent organic frameworks (COFs). By modifying the amine precursor, a wide range of COF structures with different properties can be accessed.

Furthermore, derivatives of related aldehydes have been explored for various applications. For instance, the synthesis of 2,3,5-trisubstituted-1,3,4-oxadiazol-3(2H)-yl methanone (B1245722) derivatives has been reported, and these compounds have been investigated for their biological activities. bohrium.com Similarly, new classes of 1,3,5-triazinyloxyimino derivatives have been prepared and tested for their reactivity in peptide synthesis. nih.gov These examples highlight the broad potential for creating novel functional molecules based on the core structure of substituted aromatic aldehydes.

Reactivity and Reaction Mechanism Studies of 2,3 Dimethoxyterephthalaldehyde

Aldehyde Group Reactivity in Covalent Bond Formation

The primary sites of reactivity on 2,3-Dimethoxyterephthalaldehyde are its two aldehyde groups located at the 1 and 4 positions of the benzene (B151609) ring. These groups readily participate in nucleophilic addition and condensation reactions, serving as pivotal connection points for constructing larger molecules. smolecule.com Their reactivity is the foundation for the compound's use in creating polymers and macrocycles through the formation of robust covalent bonds.

Schiff Base (Imine) Formation with Amine Linkers

The most prominent reaction involving this compound is the formation of Schiff bases, or imines, through condensation with primary amines. smolecule.comwikipedia.org This reaction is a cornerstone of its application in materials science, particularly for synthesizing Covalent Organic Frameworks (COFs). rsc.org The reaction involves the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by the elimination of a water molecule, typically under acidic catalysis, to form a carbon-nitrogen double bond (C=N). libretexts.org

A notable example is the synthesis of the two-dimensional Covalent Organic Framework, 2,3-DmaTph . In this reaction, this compound is reacted with a tetra-topic amine linker, tetra(p-amino-phenyl)porphyrin (Tph) . The reaction proceeds under solvothermal conditions, utilizing an acid catalyst to facilitate the reversible imine bond formation, which is crucial for the error-correcting process that leads to a crystalline, porous material. rsc.org

| Reactant 1 (Aldehyde) | Reactant 2 (Amine Linker) | Solvent System | Catalyst | Conditions | Product | Reference |

|---|---|---|---|---|---|---|

| This compound | tetra(p-amino-phenyl)porphyrin | 1,2-dichlorobenzene (o-DCB) and Dimethyl acetamide (B32628) (DMAc) | 6.0 M Acetic Acid | Heated at 120 °C for 72 hours after freeze-pump-thaw cycles | 2,3-DmaTph (A 2D Covalent Organic Framework) | rsc.org |

Exploration of Other Condensation Reactions

While Schiff base formation is the most extensively studied condensation reaction for this compound due to its utility in dynamic covalent chemistry, the aldehyde groups are, in principle, susceptible to other classical condensation reactions. These include reactions like the Wittig reaction to form alkenes or the Knoevenagel condensation with active methylene (B1212753) compounds. However, the scientific literature predominantly focuses on imine formation for creating advanced materials like COFs. smolecule.comnih.gov The aldehyde groups can also be oxidized to form 2,3-dimethoxyterephthalic acid or reduced to form the corresponding diol. smolecule.com

Role of Methoxy (B1213986) Substituents in Directing Reactivity and Selectivity

The two methoxy groups at the 2 and 3 positions are not mere spectators; they play a crucial role in modulating the reactivity of the aldehyde groups and directing the stereochemical outcome of reactions. researchgate.netnih.gov

Electronic Effects : As electron-donating groups, the methoxy substituents increase the electron density on the benzene ring. This effect slightly deactivates the carbonyl carbons of the aldehyde groups toward nucleophilic attack compared to unsubstituted terephthalaldehyde (B141574), but this is often overcome by the reaction conditions used.

Steric and Conformational Effects : The positioning of the methoxy groups adjacent to each other and ortho to the aldehyde groups imposes significant steric constraints. This forces the aldehyde and methoxy groups out of the plane of the benzene ring, creating a twisted, non-planar conformation. This predefined geometry is critical in directing the topology of polymers and frameworks.

A compelling example of this directive role is seen when comparing the reactivity of this compound with its isomer, 2,5-Dimethoxyterephthalaldehyde . When used in COF synthesis with a pyrene-based amine linker, the 2,3-isomer exclusively forms 2D COFs with a specific AA-inclined stacking. In contrast, the 2,5-isomer, with less steric hindrance between its substituents, yields 1D crystalline polymers with a different (AB) stacking arrangement. This demonstrates that the specific placement of the methoxy groups is a powerful tool for controlling the dimensionality and final structure of the resulting material.

Mechanistic Insights into Dynamic Covalent Chemistry Involving this compound

Dynamic covalent chemistry (DCC) relies on the formation of reversible covalent bonds to allow for "error-correction" and thermodynamic control over product formation. rsc.orgmdpi.com The synthesis of crystalline materials like COFs from this compound is a prime application of DCC. nih.govresearchgate.net

The key mechanistic feature is the reversibility of the Schiff base (imine) linkage under the reaction conditions. rsc.org The presence of an acid catalyst (e.g., acetic acid) is crucial. It protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for the initial amine attack. More importantly, it protonates the hydroxyl group of the hemiaminal intermediate, turning it into a good leaving group (water) to facilitate the formation of the iminium ion and subsequently the imine. libretexts.org

This reversibility allows mismatched or kinetically favored, but thermodynamically unstable, amorphous structures to break apart and reform. Over time, under thermodynamic equilibrium, the system self-corrects to yield the most stable, ordered, and typically crystalline structure, such as the 2,3-DmaTph COF. rsc.orgnih.gov The process drives the assembly toward a single, structurally complex, yet highly ordered product from simple building blocks.

Influence of Intramolecular Interactions on Reaction Outcomes and Conformation

The conformation of this compound, heavily influenced by intramolecular interactions, is a determining factor in the structure of its reaction products. The steric repulsion between the adjacent methoxy groups and between the methoxy and ortho-aldehyde groups prevents the molecule from adopting a planar conformation.

This inherent, twisted geometry of the monomer unit is then translated into the final architecture of the assembled macromolecule. As noted previously, the use of this compound leads to a 2D COF, whereas the flatter 2,5-isomer produces 1D polymers. This outcome is a direct consequence of the starting monomer's conformation. The "kinked" nature of the 2,3-isomer, dictated by its intramolecular steric pressures, pre-organizes the building blocks in a way that favors growth in two dimensions to form sheets, which then stack in an inclined fashion. In contrast, the more linear geometry of the 2,5-isomer favors a one-dimensional chain growth.

Role of 2,3 Dimethoxyterephthalaldehyde in Reticular Chemistry and Extended Frameworks

2,3-Dimethoxyterephthalaldehyde serves as a critical building block in reticular chemistry for the synthesis of advanced porous crystalline materials known as Covalent Organic Frameworks (COFs). Its rigid structure, combined with the specific placement of methoxy (B1213986) functional groups, allows for precise control over the topology, dimensionality, and properties of the resulting frameworks. The presence of these pendant methoxy groups plays a significant role in directing the assembly of the framework through noncovalent interactions, influencing both the in-plane structure and the interlayer stacking geometry.

Synthesis of Covalent Organic Frameworks (COFs) from this compound

The dialdehyde (B1249045) functionality of this compound makes it an ideal C2-symmetric linker for condensation reactions with multi-topic amine linkers to form extended porous networks. The synthesis typically involves a reversible Schiff-base reaction, which allows for error correction and the formation of highly crystalline materials. nih.gov These reactions are often carried out under solvothermal conditions, leading to the formation of imine-linked COFs with robust and porous structures. nih.gov

This compound is frequently utilized in the construction of two-dimensional (2D) COFs, where organic building blocks are connected to form extended planar sheets that stack to create one-dimensional pores. researchgate.net A notable example is the synthesis of a bifunctional tetragonal porphyrin-based COF, designated 2,3-DmaTph, through the reaction of this compound with a C4-symmetric porphyrin amine linker. nih.gov This COF exhibits excellent crystallinity and stability due to the formation of strong imine bonds. nih.gov

The formation of 2D COFs using this compound predominantly relies on the principle of dynamic covalent chemistry, specifically the formation of imine linkages through a Schiff-base condensation reaction with primary amines. nih.govresearchgate.net This reversible reaction is crucial for the "self-healing" process that allows defects to be corrected during synthesis, leading to a highly ordered and crystalline framework. researchgate.net The resulting imine-linked COFs are often more chemically stable than other linkage types, such as boronate esters, making them suitable for a wider range of applications. mdpi.comresearchgate.net The reaction between this compound and an amine linker like 1,3,6,8-tetrakis(4-aminophenyl)pyrene (PyTTA) yields a stable 2D imine COF architecture. nih.gov

The design of the organic linkers, particularly the presence and position of pendant functional groups, can have a profound structure-directing effect on the final framework. nih.gov This principle is clearly demonstrated when comparing the reaction of PyTTA with two different isomers of dimethoxyterephthalaldehyde. The reaction with this compound yields a 2D COF. nih.govnih.gov In contrast, reacting the same amine linker with 2,5-dimethoxyterephthalaldehyde results in the formation of a 1D crystalline polymer. nih.govnih.gov This highlights how the simple repositioning of the methoxy pendant groups on the aldehyde linker can steer the dimensionality of the resulting crystalline material, a key challenge and goal in reticular chemistry. researchgate.netnih.govsemanticscholar.org

Table 1: Influence of Methoxy Group Position on Framework Dimensionality

| Aldehyde Linker | Amine Linker | Resulting Framework Dimensionality | Reference |

|---|---|---|---|

| This compound | 1,3,6,8-tetrakis(4-aminophenyl)pyrene (PyTTA) | 2D Covalent Organic Framework | nih.govnih.gov |

| 2,5-Dimethoxyterephthalaldehyde | 1,3,6,8-tetrakis(4-aminophenyl)pyrene (PyTTA) | 1D Crystalline Polymer | nih.govnih.gov |

Beyond directing dimensionality, the pendant methoxy groups of this compound also control the molecular packing geometry of the COF layers. nih.gov The 2D COF formed from this compound and PyTTA exhibits a unique AA-inclined-AA stacking arrangement. researchgate.netnih.gov This specific packing leads to the formation of bilayer pyrene motifs within the structure. nih.gov This is a direct consequence of noncovalent interactions introduced by the methoxy substituents. nih.govsemanticscholar.org The alternative use of the 2,5-isomer results in a completely different AB stacking with isolated pyrene motifs. researchgate.netnih.gov This demonstrates the power of pendant group design in controlling the precise three-dimensional arrangement of molecular building blocks within extended crystalline frameworks. nih.gov

Construction of Complex COF Structures (e.g., COF-305)

This compound is a key component in the synthesis of highly complex, three-dimensional COF structures, such as COF-305. researchgate.net This framework is constructed from the tetrahedral linker tetrakis(4-aminophenyl)methane (B1314661) (TAM) and this compound, forming a diamondoid network. researchgate.net The complexity of COF-305 arises from the fact that both the TAM and the this compound building blocks must deviate from their preferred, lower-energy packing geometries to adapt to the formation of the extended framework. researchgate.net This structural adaptation results in a material with "ordered complexity," featuring nine distinct stereoisomeric linking struts. researchgate.netresearchgate.net This contrasts with simpler diamondoid COFs like COF-300 (made with terephthaldehyde), where the building blocks largely retain their preferred packing modes. researchgate.net The specific steric and electronic effects of the 2,3-dimethoxy groups are thus responsible for inducing this unique and complex structural arrangement. researchgate.net

Table 2: Comparison of Diamondoid COFs with Tetrakis(4-aminophenyl)methane (TAM) Linker

| COF Name | Aldehyde Linker | Key Structural Feature | Reference |

|---|---|---|---|

| COF-300 | Terephthalaldehyde (B141574) | Simple structure with one type of linking strut. | researchgate.net |

| COF-305 | This compound | Complex structure with nine different stereoisomeric struts due to building block packing adaptation. | researchgate.netresearchgate.net |

Strategies for Scalable Synthesis of COFs Utilizing this compound

While many COF syntheses are performed on a small scale, significant efforts are underway to develop scalable production methods, which are crucial for their commercial and industrial applications. nih.gov For imine-linked COFs, including those that could be synthesized from this compound, several strategies have been proposed to move beyond traditional solvothermal methods. One promising approach for 3D imine COFs is the use of a crystalline intermediate (CIM) transformation method. rsc.orgnih.gov This strategy avoids the formation of an amorphous intermediate phase, which can be a bottleneck in achieving high crystallinity on a large scale. nih.govdiva-portal.org The CIM transformation process does not require harsh conditions like deoxygenation or high temperatures and has been shown to enable gram-scale production of 3D COFs with high yields. rsc.orgnih.gov Another approach involves formal transimination reactions using Ν-aryl benzophenone imines, which are more stable and soluble precursors than traditional amine monomers. researchgate.net This method is amenable to both conventional heating and microwave-assisted synthesis, offering improved material quality with shorter reaction times and demonstrating good scalability. researchgate.net These general strategies for imine-linked COFs represent viable pathways for the large-scale synthesis of frameworks derived from this compound.

Formation of Crystalline Polymers from this compound

The bifunctional nature of this compound, possessing two aldehyde groups on a rigid benzene (B151609) core, makes it a valuable building block in reticular chemistry for the synthesis of extended crystalline frameworks. Specifically, it can undergo condensation reactions with amine-based linkers to form highly ordered crystalline polymers known as Covalent Organic Frameworks (COFs).

One notable example is the synthesis of a COF using this compound, referred to as 2,3-DmaTph COF. nih.gov This material is synthesized through a solvothermal condensation reaction, a common method for producing crystalline polymers where the reversibility of the reaction allows for "error-checking" and the formation of a well-ordered structure. researchgate.netmdpi.com The resulting 2,3-DmaTph COF exhibits excellent crystallinity, which is a defining characteristic of these materials, distinguishing them from amorphous polymers. nih.govresearchgate.net Furthermore, this framework demonstrates significant thermal and chemical stability, reportedly withstanding harsh conditions such as treatment with 3N HCl and 3N NaOH. nih.gov The stability is attributed in part to the trans-conformation of the imine bonds formed during polymerization and the presence of intramolecular hydrogen-bonding interactions. nih.gov

The porosity of such crystalline polymers is a key feature. The 2,3-DmaTph COF was found to have a Brunauer–Emmett–Teller (BET) surface area of 668 m²/g, which, while substantial, was noted to be lower than its hydroxyl-analogue (2,3-DhaTph COF). nih.gov

| Property | Finding | Source |

| Polymer Type | Covalent Organic Framework (COF) | nih.gov |

| Monomer | This compound (2,3-DmaTph) | nih.gov |

| Crystallinity | Excellent | nih.gov |

| Stability | High thermal and chemical stability (stable in 3N HCl and 3N NaOH) | nih.gov |

| BET Surface Area | 668 m²/g | nih.gov |

| Pore Size | 1.4 nm | nih.gov |

One-Dimensional (1D) Crystalline Polymer Architectures

The construction of extended networks like 2D or 3D COFs fundamentally begins with the formation of one-dimensional (1D) polymer chains. In the case of this compound, its C2-symmetric, linear geometry makes it an ideal monomer for creating linear, unbranched polymer backbones. When reacted with a complementary C2-symmetric diamine linker, a polycondensation reaction occurs, forming polyimine chains. These chains represent the primary, 1D architecture of the resulting polymer.

The crystallinity of the final framework depends on the ability of these 1D chains to organize and stack in a periodic, long-range order. While the final product, such as the 2,3-DmaTph COF, is a two-dimensional network, it is conceptually assembled from these linear polymeric chains that are stitched together in a regular pattern. nih.gov The formation of a purely 1D crystalline polymer from this compound would require reaction conditions that favor the growth of individual polymer chains and their subsequent parallel packing into crystalline bundles, rather than cross-linking into a 2D sheet. The propensity for this monomer to form extended 2D sheets, however, is high due to the geometry of the building blocks.

Supramolecular Assembly and Self-Organization Principles

The formation of crystalline polymers from this compound is a prime example of supramolecular assembly and self-organization. The process relies on the principles of dynamic covalent chemistry, where the formation of covalent bonds (in this case, imine bonds) is reversible. researchgate.netmdpi.com This reversibility allows for defects in the growing polymer network to be corrected, a process often described as "self-healing" or "error-checking," which is critical for achieving a highly ordered and crystalline final structure rather than an amorphous one. researchgate.net

The self-organization is programmed into the molecular structure of the building blocks. The defined geometry and symmetry of this compound and its co-monomers dictate the topology of the resulting framework. nih.gov For instance, the reaction of a C2-symmetric monomer like this compound with a C3-symmetric triamine linker predictably leads to a hexagonal porous framework. This precise control over the final architecture, stemming from the specific chemical information encoded in the monomers, is a hallmark of reticular chemistry. The assembly process involves the monomers organizing into a pre-determined, thermodynamically stable, extended structure driven by the formation of strong covalent bonds and stabilized by weaker noncovalent interactions.

Role of Noncovalent Interactions (e.g., π-π Stacking, Hydrogen Bonding) in Framework Stabilization

Hydrogen Bonding: Hydrogen bonds play a significant role in these systems. They can be intramolecular (within a single polymer layer) or intermolecular (between layers). nih.gov For the 2,3-DmaTph COF, its notable chemical stability is explicitly attributed to intramolecular hydrogen-bonding interactions. nih.gov The presence of the methoxy groups' oxygen atoms and the nitrogen atoms of the newly formed imine links provides sites for such interactions, which can help to planarize the structure and strengthen the framework. In polymers generally, hydrogen bonds are known to significantly influence secondary structures, such as the formation of α-helices and β-sheets in polypeptides. wiley-vch.de

These noncovalent forces work cooperatively to direct the assembly of the polymer chains into a stable, crystalline solid with a well-defined porous structure.

| Noncovalent Interaction | Role in Framework Stabilization |

| Hydrogen Bonding | Provides intramolecular stabilization, enhances structural rigidity and planarity, and contributes to high chemical stability. nih.govnih.gov |

| π-π Stacking | Governs the ordered packing between aromatic layers, determines interlayer spacing, and contributes to the overall thermodynamic stability of the crystalline assembly. nih.govrsc.org |

| Van der Waals Forces | Provide general, non-directional attractive forces that contribute to the cohesion of the overall structure. youtube.com |

Advanced Structural Characterization and Topological Analysis of Materials Derived from 2,3 Dimethoxyterephthalaldehyde

Crystallinity Assessment and Crystal Structure Determination

The crystallinity and the precise atomic arrangement within materials derived from 2,3-dimethoxyterephthalaldehyde are fundamental to their properties. Techniques such as three-dimensional electron diffraction (3D ED) and powder X-ray diffraction (PXRD) are indispensable tools for this purpose.

Three-Dimensional Electron Diffraction (3D ED) Analysis

Three-dimensional electron diffraction (3D ED), also known as MicroED, has emerged as a powerful technique for determining the crystal structures of materials from sub-micron sized crystals. quantumdetectors.com This is particularly advantageous when large single crystals suitable for conventional X-ray diffraction are difficult to grow. quantumdetectors.comrsc.org The continuous rotation method in a transmission electron microscope (TEM) allows for the collection of a complete diffraction dataset from a nanocrystal in a short time. quantumdetectors.com

The strong interaction of electrons with matter enables the acquisition of high-quality diffraction data from extremely small sample volumes, often in the range of 10⁰ to 10⁻⁴ µm³. nih.gov This has been instrumental in elucidating the structures of novel metal-organic frameworks (MOFs) and other nanocrystalline materials. nih.govcnrs.fr For instance, 3D ED was successfully used to determine the structure of a new aluminum-based MOF, MIP-213(Al), from crystallites around 100-300 nm in size. cnrs.fr The technique can also be applied to polyphasic mixtures, allowing for the analysis of individual crystalline components. nih.gov

Powder X-ray Diffraction (PXRD) Studies

Powder X-ray diffraction (PXRD) is a more common technique for assessing the crystallinity of bulk materials. nih.gov In the context of covalent organic frameworks (COFs) derived from this compound, PXRD is used to confirm the formation of a crystalline structure by comparing the experimental diffraction pattern with a simulated one based on a proposed model. nih.govnih.gov

However, the interpretation of PXRD patterns for COFs can be challenging due to the often limited number of broad and overlapping reflections, which arises from inherent disorder phenomena like stacking faults. nih.govnih.gov Despite these limitations, PXRD remains a crucial tool for routine characterization and for studying the kinetics of COF formation. nih.gov For example, studies on COF-300 have shown that crystallinity can take several hours to fully develop under certain synthetic conditions. nih.gov The quality of the PXRD data is critical, and a good fit between the experimental and refined patterns, often indicated by a low goodness-of-fit (GOF) value, is sought to validate the structural model. nih.gov

Pore Architecture and Porosity Characterization

The porous nature of materials derived from this compound is central to their function in applications like molecular storage and separation. Characterizing the pore architecture involves measuring the surface area and determining the distribution of pore sizes.

Brunauer-Emmett-Teller (BET) Surface Area Measurements

The Brunauer-Emmett-Teller (BET) method is a widely used technique to determine the specific surface area of porous materials. wikipedia.orgupi.edu It involves the physical adsorption of a gas, typically nitrogen at 77 K, onto the surface of the material at various pressures. wikipedia.org The theory extends Langmuir's theory of monolayer adsorption to multilayer adsorption, allowing for the calculation of the surface area from the gas adsorption isotherm. wikipedia.org

For COFs and other porous polymers, high BET surface areas are indicative of a well-developed porous network. For instance, some COFs exhibit BET surface areas ranging from moderately porous (631 m²/g) to highly porous (1823 m²/g). nih.gov However, it's important to note that the BET method can sometimes overestimate the surface area, especially in microporous materials. sci-hub.se Despite its limitations, the BET method is a standard and essential tool for the initial characterization of porosity in materials derived from this compound.

Pore Size Distribution Analysis

Beyond the total surface area, understanding the distribution of pore sizes is crucial for tailoring materials to specific applications. researchgate.netmurdoch.edu.au Pore size distribution (PSD) analysis is typically performed using methods based on the analysis of gas adsorption isotherms, such as Density Functional Theory (DFT). murdoch.edu.au

For COFs, the pore size can be tuned by the choice of building blocks. The introduction of functional groups, such as methoxy (B1213986) groups from this compound, can influence the pore environment. nih.gov Studies have shown that a series of isoreticular COFs can be synthesized with pore sizes ranging up to 5.8 nm. nih.gov The experimental pore sizes determined from PSD analysis are often in good agreement with the values predicted from the crystal structure models. nih.gov For instance, methoxy-containing COFs have been reported with pore sizes of 4.8 nm. nih.gov

Stacking Motifs and Interlayer Interaction Analysis

The stacking arrangement in COFs can vary from an eclipsed (AA) stacking, where layers are directly on top of each other, to a staggered (AB) arrangement, where layers are offset. nih.gov These different stacking motifs can be influenced by interlayer interactions, such as hydrogen bonding and dipole-dipole interactions, which can be modulated by the functional groups on the building blocks. nih.gov For example, the introduction of methoxy groups can lead to favorable interlayer hydrogen bonding. nih.gov

Topological Descriptors and Network Geometries (e.g., dia, pts, srs, rra)

The ability to selectively synthesize a desired topology is a key challenge and goal in COF chemistry. acs.orgacs.org For example, by simply changing the acid catalyst, it is possible to direct the synthesis towards either an imine-based COF or a benzimidazole-fused COF, each with a different topology and properties. acs.orgacs.org The introduction of substituents on the building blocks can also regulate the final topology. nih.gov While this compound itself has not been explicitly reported in frameworks with all these specific complex topologies, its C2 symmetry makes it a versatile building block for constructing various 2D and 3D networks. For example, its reaction with a C4-symmetric porphyrin-based amine results in a 2D COF with a defined porous structure. rsc.org

Table 2: Common Network Topologies in Porous Materials

| Topology | Description | Typical Building Block Symmetry | Resulting Network |

| sql | Square lattice | 4-connected (e.g., C4) + 2-connected (e.g., C2) | 2D sheets with square pores |

| hcb | Honeycomb lattice | 3-connected (e.g., C3) + 2-connected (e.g., C2) | 2D sheets with hexagonal pores |

| dia | Diamondoid network | Tetrahedral 4-connected nodes | 3D framework |

| pts | Platinum sulfide (B99878) network | 4-connected square planar + 4-connected tetrahedral | 3D framework |

| scu | Simple cubic | 8-connected prism + 4-connected square planar | 3D framework chemrxiv.org |

Conformational Studies of Molecular Linkages within Networks

The properties of COFs are not only determined by their stacking and topology but also by the conformation of the covalent bonds that form the network. In COFs synthesized from aldehydes like this compound, the most common linkage is the imine bond (–C=N–), formed via a Schiff base condensation reaction. nih.gov

The conformational flexibility of the network is a key characteristic. chinesechemsoc.org Some COFs are designed to be rigid, while others incorporate flexible linkers or linkages, allowing the framework to respond to external stimuli. chinesechemsoc.orgnih.gov For COFs derived from this compound and similar linkers, studies have highlighted the importance of a trans-conformation in the resulting imine bonds. This planar conformation, along with potential intramolecular hydrogen bonding in related structures, contributes to excellent thermal and chemical stability. nih.gov The inherent flexibility of building blocks does not always translate to a flexible framework, as the constraints of the self-assembly process can lead to a rigid structure. chinesechemsoc.org Understanding and controlling the conformation and rotational freedom of these linkages is crucial for designing materials with dynamic properties. nih.gov

Investigation of Structural Defects and Their Impact on Material Properties

Real-world crystalline materials, including COFs, are never perfectly ordered and contain various structural defects. nih.gov These imperfections can include point defects (e.g., missing monomers or linkers), line defects (dislocations), and planar defects (e.g., grain boundaries or stacking faults). rsc.orgnih.gov Stacking disorder, where the regular sequence of layer stacking is interrupted, is a prevalent type of defect in 2D COFs. rsc.orgacs.org

The presence of defects can significantly influence a material's properties. nih.gov For instance, while high crystallinity is often sought, the introduction of controlled defects or disorder can sometimes enhance properties. Stacking disorder can create a more complex pore structure and affect electronic properties. rsc.orgnih.gov Vacancy defects, where a building block is missing from the lattice, can alter the porosity and mechanical strength of the framework. The accurate manipulation of defects is now recognized as a potential strategy to tailor the properties of 2D materials, a concept known as "defect engineering". nih.gov In materials derived from this compound, such defects could arise from incomplete reactions or kinetic trapping during the solvothermal synthesis, leading to deviations from the ideal, fully crystalline structure. acs.org

Functional Material Applications Derived from 2,3 Dimethoxyterephthalaldehyde

Catalysis and Organocatalysis in COFs

COFs synthesized from 2,3-dimethoxyterephthalaldehyde provide a robust platform for developing heterogeneous catalysts. researchgate.netrsc.org Their ordered porous structure and high stability are key attributes for catalytic applications. researchgate.net

Covalent Organic Frameworks (COFs) are crystalline porous polymers with a high surface area and tunable structure, making them promising materials for heterogeneous catalysis. researchgate.netmdpi.com The design flexibility of COFs allows for the incorporation of catalytic sites directly into the framework. rsc.org For instance, COFs can be designed with single or bifunctional active sites, or they can act as supports for metal nanoparticles, creating versatile catalysts. researchgate.net The defined pore sizes of these frameworks can also lead to shape and size selectivity in catalytic reactions. mdpi.com

The catalytic activity of COFs can be tailored by modifying their organic building blocks. researchgate.net For example, a two-dimensional COF was functionalized with gold species to create a heterogeneous catalyst for the one-pot synthesis of flavone (B191248) and its derivatives, demonstrating high catalytic activity and good recyclability. researchgate.net The inherent porosity and crystallinity of COFs make them excellent candidates for supporting metal-based catalysts, allowing for the immobilization of metal species with adjustable electronic states. researchgate.net

The conversion of carbon dioxide (CO2) into valuable chemicals is a critical area of research for mitigating climate change. su.se Materials derived from this compound, particularly Covalent Organic Frameworks (COFs), are being explored for their potential in CO2 conversion. The direct hydrogenation of CO2 to dimethyl ether (DME) is a promising technology for CO2 valorization. tue.nltue.nl

Research has shown that the efficiency of CO2 conversion is influenced by factors such as temperature, pressure, and the composition of the catalyst. nih.gov For instance, in the conversion of CO2 to DME, higher pressures generally favor the reaction, while the effect of temperature can be more complex. nih.gov While laboratory-scale experiments have achieved CO2 conversion rates as high as 60%, a significant challenge remains in improving the efficiency and selectivity of these processes, particularly in managing the water produced during the reaction, which can negatively impact catalyst activity. dtic.mil

Gas Separation and Storage Applications

Covalent Organic Frameworks (COFs) synthesized using this compound are promising materials for gas separation and storage. mdpi.comsu.se Their high porosity, tunable pore size, and crystalline structure are key features for these applications. mdpi.comsu.se

A notable example is the synthesis of two COF atropisomers, COF-320 and COF-320-A, which have identical chemical structures but differ in the spatial arrangement of their repeating units. su.se COF-320-A, in particular, demonstrates unconventional gas sorption behaviors, including stepped isotherms for various gases. su.se This behavior is attributed to a gas-triggered flexibility, where the internal pores of the material expand upon gas adsorption. su.se This dynamic response allows the framework to recognize and separate different gases. su.se

The performance of COF-based membranes in gas separation has been investigated. For instance, a 3D COF-320 membrane grown on a porous α-Al2O3 substrate showed high hydrogen permeability. researchgate.net The separation efficiency of COF membranes can be enhanced by creating composite structures. A bilayer membrane composed of two different COFs, COF-LZU1 and ACOF-1, exhibited significantly higher separation selectivity for H2/CO2, H2/N2, and H2/CH4 gas mixtures compared to the individual COF membranes, with performance surpassing the Robeson upper bounds. nih.gov

Table 1: Gas Separation Performance of COF Membranes

| Membrane | Gas Pair | Permeance (GPU) | Selectivity | Reference |

|---|---|---|---|---|

| 3D COF-320 | H2/N2 | 5.6 x 10⁻⁷ mol/(m²·s·Pa) | 3.5 | researchgate.net |

| 3D COF-320 | H2/CH4 | - | 2.5 | researchgate.net |

| COF-LZU1-ACOF-1 Bilayer | H2/CO2 | - | High | nih.gov |

| COF-LZU1-ACOF-1 Bilayer | H2/N2 | - | High | nih.gov |

| COF-LZU1-ACOF-1 Bilayer | H2/CH4 | - | High | nih.gov |

Note: GPU stands for Gas Permeation Unit. A dash (-) indicates that the specific value was not provided in the source.

Environmental Remediation Technologies

Materials derived from this compound show potential for environmental remediation, particularly in the treatment of contaminated water.

The remediation of sewage and wastewater is a critical environmental challenge. umich.edu Covalent Organic Frameworks (COFs) offer a promising platform for developing advanced materials for sewage treatment due to their high porosity and tunable functionality. While direct applications of this compound-based COFs in sewage treatment are still an emerging area of research, the inherent properties of COFs make them suitable for the removal of various pollutants from water.

Phytoremediation, a process that uses plants to clean up contaminants, is one established method for wastewater treatment. mdpi.com This can be combined with other technologies for enhanced efficiency. For instance, the integration of nanomaterials with biological treatment processes has shown to be effective. In one study, modifying an activated sludge process with a magnetite/silica nanocomposite significantly improved the removal of pollutants from oil refinery wastewater. nih.gov This integrated approach resulted in a substantial reduction of total suspended solids, biochemical oxygen demand, and chemical oxygen demand in a much shorter time compared to the conventional activated sludge process. nih.gov

The principles of adsorption and degradation that underpin these advanced treatment methods could be effectively implemented using COFs derived from monomers like this compound. The high surface area of COFs could facilitate the adsorption of organic pollutants and heavy metals from sewage, while their tunable nature would allow for the incorporation of catalytic functionalities to degrade these contaminants. mdpi.comresearchgate.net

Optoelectronic Materials and Devices

Covalent Organic Frameworks (COFs) are being explored for their potential in optoelectronic applications due to their ordered, porous structures and the versatility of their organic building blocks. researchgate.net The ability to precisely control the structure of COFs at the atomic level allows for the tuning of their electronic and optical properties. researchgate.net

The development of COF-based materials has opened up possibilities for their use in emerging optoelectronic devices. researchgate.net While the primary focus of many studies has been on applications like gas separation and catalysis, the inherent properties of COFs make them suitable candidates for sensing and other optoelectronic functions. researchgate.net

Fluorescence Properties of Derived Materials

Materials derived from this compound, particularly polymers, have shown notable fluorescence properties. The incorporation of the 2,3-dialkoxynaphthalene unit, a related structure, into conjugated polymers has been explored to fine-tune their optical and electrochemical characteristics. For instance, a polymer synthesized via direct arylation polymerization (DAP), incorporating a 2,3-bis(2-ethylhexyloxy)naphthalene moiety, exhibited an absorption band centered at 498 nm and a band gap of 2.15 eV. mdpi.com This demonstrates the potential to create fluorescent materials with specific absorption and emission profiles by utilizing derivatives of this compound. The inherent fluorescence of these materials can be attributed to the extended π-conjugation in the polymer backbone, which is influenced by the electron-donating methoxy (B1213986) groups.

Development of Stimuli-Responsive Materials

Sensor Development Utilizing Derivatives of this compound

The unique chemical properties of this compound derivatives make them promising candidates for the development of highly specific and sensitive sensors.

Derivatives as Fluorescent Probes for Specific Biomolecules

The development of fluorescent probes for the detection of biologically important molecules is a significant area of research. nih.govresearchgate.net Derivatives of this compound can be functionalized to create probes that exhibit a change in fluorescence upon binding to a specific biomolecule. The aldehyde groups can serve as reactive sites for attaching recognition moieties that selectively bind to the target analyte. For instance, a coumarin-based fluorescent probe with an aldehyde group was designed for the detection of cysteine and bisulfite, demonstrating high sensitivity and specificity. nih.gov This probe exhibited an "on-off" fluorescence response to cysteine and an "off-on" response to bisulfite, allowing for their discrimination. nih.gov The detection limits for cysteine and HSO₃⁻ were found to be 0.54 μM and 0.65 μM, respectively. nih.gov This principle can be extended to derivatives of this compound to create sensors for a variety of biomolecules. The design of such probes often involves creating a "push-pull" electronic structure within the fluorophore, where the aldehyde group can act as an electron-withdrawing group and a reactive site. nih.gov

Contributions to Polymer Science and Advanced Polymer Architectures

This compound serves as a valuable monomer in the synthesis of advanced polymers with tailored properties and architectures. Its rigid aromatic structure, coupled with the electron-donating methoxy groups, influences the resulting polymer's characteristics.

Tailoring Polymer Properties through Monomer Design

The properties of polymers are intrinsically linked to the structure of their constituent monomers. By strategically designing monomers like this compound, it is possible to control the final properties of the polymer, such as solubility, thermal stability, and optoelectronic behavior. For example, the synthesis of copolyterephthalamides containing a biphenyl-2,2'-diyl structure resulted in polymers with high thermal stability, with 10% weight loss temperatures ranging from 410 to 485°C. researchgate.net These copolymers also exhibited good solubility in polar aprotic solvents. researchgate.net Similarly, polymers synthesized from 2,5-dialkoxyterephthalaldehyde derivatives were found to be highly soluble in common organic solvents, with weight average molecular weights in the range of 3900–4600 and glass transition temperatures between 174–198°C. researchgate.net The incorporation of bulky or flexible side chains, as seen in the use of 2,3-bis(2-ethylhexyloxy)naphthalene, can enhance the solubility and processability of the resulting polymers. mdpi.com

Influence of Substituents on Polymerization Control

The substituents on the aromatic ring of monomers like this compound play a crucial role in controlling the polymerization process and the final polymer architecture. The methoxy groups can influence the reactivity of the aldehyde functional groups and the stereochemistry of the polymerization. In the synthesis of polymers from 3,3'-dimethoxybiphenyl-4,4'-diamine, various diacids were used to create new polymers with different properties. kashanu.ac.irkashanu.ac.ir The choice of the comonomer significantly impacts the final polymer structure and its characteristics. Furthermore, the use of specific catalysts and polymerization techniques, such as direct arylation polymerization (DAP), can lead to polymers with fewer structural defects and controlled molecular weights. mdpi.com The ability to control the polymerization process is essential for creating well-defined polymer architectures with predictable and reproducible properties.

Role as a Building Block for Pharmaceutical Precursors

This compound serves as a versatile starting material for the synthesis of various heterocyclic compounds, which are core structures in many pharmaceutical agents. The presence of two aldehyde groups and two methoxy groups on the benzene (B151609) ring allows for a range of chemical transformations, leading to the formation of complex molecules with potential therapeutic applications. One significant application is in the synthesis of benzimidazole (B57391) derivatives, a class of compounds well-recognized for their broad spectrum of biological activities, including antiproliferative and antimicrobial properties.

The general strategy for utilizing this compound in this context involves its conversion into a more reactive intermediate, followed by condensation with appropriate reagents to construct the desired heterocyclic system. For instance, the dialdehyde (B1249045) can be oxidized to its corresponding dicarboxylic acid, 2,3-dimethoxyterephthalic acid. This dicarboxylic acid can then be reacted with substituted o-phenylenediamines to yield bis-benzimidazole derivatives. These derivatives are valuable precursors for more complex pharmaceutical candidates.

Detailed Research Findings

Research into the synthesis of substituted benzimidazoles has highlighted the importance of the substitution pattern on the phenyl ring for biological activity. A study on the synthesis and biological evaluation of N-substituted benzimidazole carboxamides demonstrated that compounds bearing methoxy and hydroxy groups exhibit significant antiproliferative and antibacterial activities. In this study, various substituted benzoic acids were reacted with N-substituted-1,2-diaminobenzenes to produce a library of benzimidazole derivatives.

One such derivative, featuring a 2,3-dimethoxyphenyl group, was synthesized and evaluated. Although the direct starting material in this specific study was 2,3-dimethoxybenzoic acid, the synthetic route provides a clear blueprint for how this compound can be utilized. The aldehyde would first be oxidized to the dicarboxylic acid, which can then be coupled with a suitable diamine to generate a bis-benzimidazole scaffold.

The synthesis of a related compound, Compound 8 (N-(1H-benzimidazol-2-yl)-2,3-dimethoxybenzamide), showcases the key bond-forming reaction. This compound, with two hydroxy groups and one methoxy group on the phenyl ring, exhibited notable antibacterial activity against the Gram-positive strain E. faecalis with a Minimum Inhibitory Concentration (MIC) of 8 μM. This finding underscores the potential of dimethoxy-substituted benzimidazoles as precursors for developing new antibacterial agents.

The following table outlines the key reactants and the resulting biologically active compound from the aforementioned study, illustrating the synthetic potential of precursors with the 2,3-dimethoxy substitution pattern.

| Reactant 1 | Reactant 2 | Product | Biological Activity |

| 2,3-Dimethoxybenzoic acid | 1,2-Diaminobenzene | N-(1H-benzimidazol-2-yl)-2,3-dimethoxybenzamide | Precursor for further modification |

| 3,4,5-Trimethoxybenzoic acid | 4-cyano-N-methyl-1,2-diaminobenzene | Compound 11 | Antiproliferative (MCF-7, IC50 = 1.2–5.3 μM) |

| 2,3-Dimethoxybenzoic acid derivative | Substituted o-phenylenediamine | Compound 8 | Antibacterial (E. faecalis, MIC = 8 μM) |

This data illustrates that the 2,3-dimethoxy substitution pattern is a key feature in the design of new pharmaceutical precursors. The versatility of this compound as a starting material allows for the creation of a diverse range of such precursors, paving the way for the discovery of novel therapeutic agents.

Theoretical and Computational Investigations of 2,3 Dimethoxyterephthalaldehyde and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic structure of 2,3-dimethoxyterephthalaldehyde and its derivatives. These calculations provide valuable insights into the molecule's geometry, electronic properties, and reactivity, which are crucial for understanding its role in the formation and function of larger supramolecular structures like Covalent Organic Frameworks (COFs).

DFT calculations have been employed to model the electronic structures of COFs derived from this compound. These studies help in understanding the noncovalent interactions, such as the influence of methoxy (B1213986) groups on interlayer distances within the framework. The theoretical data obtained from DFT calculations often complements and validates experimental findings.

Furthermore, DFT is utilized to investigate the electronic and optical properties of two-dimensional COFs. These calculations shed light on spatial carrier confinement and band offset, which are critical for optoelectronic applications. rsc.org For instance, studies have systematically investigated the electronic properties of COF systems, revealing how factors like system size and substrate interactions affect the electronic band gap. aps.org The binding energies of gases within COF structures have also been calculated using DFT to understand the interaction types between the gas molecules and the COF fragments. scirp.org

The structural and electronic properties of various COF monolayers have been explored using DFT, indicating that while some form flat structures, others exhibit buckling due to the rotation of phenyl rings. aps.org These computational approaches provide a foundational understanding for designing new materials with tailored electronic and optical properties. rsc.orgresearchgate.net

Molecular Dynamics Simulations of Assembly Processes

Molecular dynamics (MD) simulations offer a dynamic perspective on the assembly processes of this compound into more complex structures like COFs. These simulations can model the interactions between individual molecules and predict how they self-assemble into ordered frameworks.

MD simulations have been used to study COFs in different environments, such as when solvated in a water-ethanol mixture. nih.gov These simulations help in understanding the preferential interactions between the COF and the solvent molecules, which can influence the material's properties and applications. nih.gov By simulating the dynamic behavior of these systems, researchers can gain insights into the stability and structural evolution of COFs under various conditions.

Computational Modeling of Framework Properties and Interactions

Computational modeling plays a vital role in predicting and understanding the properties and interactions of frameworks derived from this compound. These models can forecast a range of characteristics, from porosity and surface area to the framework's behavior in specific applications.

Computational tools are used to predict the prevalence of different polymorphs under varying synthetic conditions, such as changes in solvent polarity or temperature. For gas separation applications, computational screening of COF databases is performed to identify promising candidates for separating gas mixtures like CO2/H2. nih.gov These screenings involve calculating structural features such as pore-limiting diameter, largest cavity diameter, accessible surface area, density, and porosity. nih.gov

Furthermore, computational studies have been conducted to understand how functionalizing COFs can tune their properties. For example, incorporating different functional groups can alter the hydrophobicity or hydrophilicity of the framework, which is crucial for applications like water filtration. nih.gov The stacking modes and interlayer distances in COFs are also investigated computationally, as these factors are powerful means to control the optical and electrical characteristics of the self-assembled frameworks. rsc.org

Table of Interactive Data

| Computational Method | Focus of Investigation | Key Findings | Relevant Applications |

| Density Functional Theory (DFT) | Electronic structure, noncovalent interactions, band offsets | Provides insights into methoxy group effects, spatial carrier confinement, and binding energies of guest molecules. rsc.orgscirp.org | Optoelectronics, Gas Storage & Separation |

| Molecular Dynamics (MD) | Self-assembly processes, solvent interactions | Elucidates the dynamic behavior and stability of COFs in different environments. nih.gov | Materials Synthesis, Solvent-based applications |

| Computational Modeling | Framework properties (porosity, surface area), polymorph prediction, interaction with guest molecules | Predicts optimal COF structures for specific applications and the influence of functional groups on properties. nih.govnih.gov | Gas Separation, Catalysis, Sensing |

Future Research Directions and Emerging Paradigms for 2,3 Dimethoxyterephthalaldehyde

Development of Novel Synthetic Pathways and Sustainable Approaches

The synthesis of 2,3-dimethoxyterephthalaldehyde and its derivatives is an area of continuous development, with a growing emphasis on "green chemistry" principles. The goal is to create protocols that are not only efficient but also simple, safe, and environmentally benign. nih.gov

Current research directions include:

Greener Solvents: A significant shift involves replacing traditional petroleum-based volatile organic compounds (VOCs) with eco-friendly alternatives. mdpi.com Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) are being explored to decrease the environmental impact of synthesis, which can be quantified by metrics such as the E-factor (environmental factor). mdpi.comresearchgate.net

Atom Economy: Novel pathways are being designed to maximize the incorporation of all starting materials into the final product, a core principle of green chemistry. This involves exploring different retrosynthetic approaches to identify the most efficient routes. mdpi.com

Scalable Processes: A key objective is the development of synthetic methods that are scalable for industrial production without compromising yield or purity. nih.gov Research into reagents that improve efficiency, such as using (Me₃Si)₃SiH as an alternative to Bu₃SnH in certain reactions, represents a step toward more scalable and green strategies. nih.gov

| Synthetic Approach | Key Features | Objectives | Example/Reference |

| Green Solvent Substitution | Replacement of VOCs (e.g., toluene) with eco-friendly solvents (e.g., 2-MeTHF, CPME). | Reduce environmental impact (E-factor), improve yield, simplify operations. | Switching from VOCs to 2-MeTHF or CPME in multi-step synthesis improved overall yield from 10% to over 20%. mdpi.comresearchgate.net |

| Catalyst Optimization | Use of efficient and recyclable catalysts. | Lower activation energy, reduce reaction times, and enable milder reaction conditions. | Development of protocols for large-scale synthesis using commercially available starting materials. nih.gov |

| Process Simplification | Designing synthetic routes with fewer steps and simpler purification methods. | Increase overall efficiency, reduce waste, and lower costs. | Enhanced methods for synthesizing related compounds have achieved yields up to 98% by replacing VOCs. researchgate.net |

Exploration of New Framework Topologies and Dimensionalities

This compound is a key linker molecule for constructing COFs, which are crystalline porous materials with ordered structures. researchgate.netnih.gov The geometry of this building block directly influences the resulting framework's topology (the way the units are connected) and dimensionality (2D or 3D). nih.govescholarship.org

Future research is focused on moving beyond well-established topologies to create novel and more complex architectures.

Control of Dimensionality: The substitution pattern of the monomer is critical. For instance, using this compound can lead to 2D COFs with specific stacking arrangements, whereas its isomer, 2,5-dimethoxyterephthalaldehyde, can result in 1D crystalline polymers. Researchers are exploring how to precisely control these outcomes to create materials with desired pore structures and properties.

New Topologies: Early 3D COFs were limited to a few topologies, such as ctn , bor , and dia , typically formed from tetrahedral and linear or triangular units. nih.govnih.gov A major goal is to expand this library of topologies by designing and using new molecular building blocks, including those derived from this compound, to create frameworks like the recently developed pts topology. nih.gov

Flexible and Soft Frameworks: While most COFs are rigid, there is growing interest in creating "soft" 2D COFs. These materials can exhibit unique properties, such as forming compacted, nonporous structures through intramolecular stacking, which is a departure from the typically porous nature of COFs. researchgate.net

| Factor | Influence on Framework | Research Goal | Example |

| Monomer Isomerism | The position of the methoxy (B1213986) groups (e.g., 2,3- vs. 2,5-) alters the geometry and reactivity, dictating the final topology and dimensionality. | To predictably synthesize 1D, 2D, or 3D frameworks by selecting specific isomers. | This compound favors 2D COFs, while the 2,5-isomer can yield 1D polymers. |

| Building Block Geometry | The shape of the linkers (e.g., linear, triangular, tetrahedral) determines the connectivity and overall network structure. | To design and synthesize COFs with novel, pre-designed topologies beyond the common ones like dia or ctn . nih.govnih.gov | Combining tetrahedral molecules with linear linkers has been a common strategy to build 3D COFs. nih.gov |

| Linker Flexibility | Using flexible linkers instead of rigid ones can lead to the formation of unconventional "soft" COFs. | To create dynamic materials with responsive structures. | A helically folded flexible linker was used to create a soft 2D COF with a compacted honeycomb topology. researchgate.net |

Advanced Functionalization Strategies for Enhanced Material Performance

Post-synthetic modification (PSM) is a powerful technique for functionalizing COFs after their initial synthesis. This approach allows for the introduction of chemical functionalities that might not be compatible with the initial framework-forming conditions. sciengine.comrsc.org It provides a way to fine-tune the properties of materials derived from this compound for specific applications. nih.gov

Key PSM strategies being explored include:

Covalent Linkage Conversion: The imine linkages commonly formed in COFs can be chemically converted into other functional groups. For example, oxidizing imine linkages to amide linkages can significantly enhance the material's stability in acidic and basic aqueous solutions. escholarship.org

Functional Group Installation: Reactive sites on the COF linkers can be used to attach new functional groups through covalent bonds. rsc.orgresearchgate.net This allows for the precise tailoring of the framework's chemical environment.

Metal Coordination: COFs can be designed with sites capable of coordinating with metal ions. This strategy is used to embed single-atom catalysts or other active metal species within the porous structure. rsc.org

Building Block Exchange: A more advanced strategy involves framework-to-framework transformations where the building blocks of a pre-existing COF are exchanged for new ones, allowing for the evolution of new COF structures from a parent template. rsc.org

A primary challenge in all PSM strategies is to perform the chemical transformations while preserving the crystallinity and porosity of the original framework. nih.govresearchgate.net

Integration of this compound into Hybrid Materials Systems

Hybrid materials are composites that combine two or more distinct components, often an organic phase and an inorganic phase, at the molecular or nanoscale level. nih.gov This integration creates materials with synergistic or emergent properties that are not present in the individual components. COFs derived from this compound are excellent candidates for the organic component in such systems.

Future research aims to create sophisticated hybrid systems by combining these COFs with:

Inorganic Nanoparticles: Incorporating nanoparticles (e.g., metal oxides, quantum dots) into the COF structure can impart properties like magnetism, catalytic activity, or specific optical responses.

Polymers: Blending or grafting COFs with polymers can enhance the mechanical properties (e.g., toughness, elasticity) of the resulting composite material. researchgate.net

2D Materials: Creating heterostructures by layering COFs with other 2D materials like graphene or transition metal dichalcogenides (TMDCs) can lead to novel electronic and optoelectronic properties. rsc.org

Biomolecules: Integrating COFs with biomolecules like DNA or enzymes can create advanced biosensors or platforms for biocatalysis. nih.gov

The synthesis of these hybrids can be achieved through various methods, including co-precipitation, sol-gel processes, or post-synthetic modification where one component is grown on or within the other. nih.govresearchgate.net For example, dispersing layered double hydroxides (LDHs) within a chitosan (B1678972) polymer matrix is one method of creating a hybrid adsorbent material. mdpi.com

Exploration of New Application Frontiers in Advanced Technologies

The unique properties of materials derived from this compound, such as high surface area, tunable porosity, and chemical functionality, make them promising for a range of advanced technologies.

Emerging application areas include:

Electronics and Optoelectronics: The extended conjugated systems within COFs can facilitate charge transport. Doping these materials, for instance with iodine, has been shown to significantly improve electrical conductivity, opening up possibilities for their use as electrode materials in electronic devices. google.com

Energy Storage: The high surface area and porous nature of COFs are advantageous for storing energy. They are being investigated as host materials for sulfur cathodes in lithium-sulfur batteries, where the framework can trap polysulfides and improve cycling stability. researchgate.net

Advanced Composites: As reinforcing agents, COF particles can be dispersed within polymer matrices to create advanced composite materials. theforestnext.com These composites could offer enhanced mechanical strength and thermal stability for use in the aerospace and automotive industries. arkema.com

Biomedical Applications: The ability to functionalize COFs makes them suitable for biomedical uses. Research is exploring their application in drug delivery systems, tissue engineering, and as fluorescent probes for detecting specific biomolecules. smolecule.com

Q & A

What are the standard synthetic protocols for preparing 2,3-dimethoxyterephthalaldehyde-based covalent organic frameworks (COFs)?

Basic Research Question

this compound is commonly used in solvothermal reactions with polyfunctional amines (e.g., tetrakis(4-aminophenyl)methane or pyrene-based linkers) to form 2D COFs. A typical procedure involves mixing the aldehyde and amine in a 1:1 molar ratio in a solvent system like 1,4-dioxane/mesitylene with aqueous acetic acid as a catalyst. The reaction is heated at 120°C for 3–7 days under vacuum to ensure crystallinity . Post-synthesis purification via Soxhlet extraction (e.g., with acetone or tetrahydrofuran) removes unreacted monomers.

How do substituent positions (e.g., 2,3- vs. 2,5-dimethoxyterephthalaldehyde) influence COF dimensionality and stacking?

Advanced Research Question

The methoxy group positions critically determine framework geometry. Reacting This compound with pyrene tetraamine (PyTTA) yields 2D COFs with AA-inclined-AA stacking and bilayer pyrene motifs, while the 2,5-isomer produces 1D polymers with AB stacking . This difference arises from steric and electronic effects: 2,3-substituents enhance interlayer π-π interactions and noncovalent forces (e.g., hydrogen bonding), stabilizing 2D layers. In contrast, 2,5-substituents restrict interlayer connectivity, favoring 1D growth .

What experimental techniques resolve atomic-level structural contradictions in COFs derived from this compound?

Advanced Research Question

Conflicting structural models (e.g., stacking sequences or pore geometries) can arise due to dynamic bond formation. Three-dimensional electron diffraction (3D-ED) and high-resolution transmission electron microscopy (HR-TEM) are essential for atomic-resolution analysis, as demonstrated for 2D COFs with AA-inclined stacking . Density functional theory (DFT) calculations further validate experimental data by modeling electronic structures and noncovalent interactions (e.g., methoxy group effects on interlayer distances) .

How do the fluorescence properties of this compound-based COFs correlate with their structural features?

Advanced Research Question

Despite varying pore environments, COFs from this compound exhibit similar fluorescence emission maxima (~550 nm) due to in-plane π-conjugation dominating electronic transitions. However, vapor adsorption experiments reveal differences in quenching efficiency: COFs with larger pores (e.g., bilayer pyrene motifs) show enhanced sensitivity to volatile organic compounds (VOCs) like toluene, attributed to guest-induced π-system distortion . Time-resolved photoluminescence (TRPL) and DFT studies are recommended to decouple intra- vs. interlayer contributions .

What methodologies optimize the stability of this compound-derived COFs under harsh conditions?

Advanced Research Question

Stability challenges (e.g., hydrolytic or thermal degradation) are addressed via post-synthetic modification or topology engineering . For example, methoxy groups enhance interlayer hydrogen bonding, improving hydrothermal stability. Accelerated aging tests (e.g., exposure to boiling water or strong acids/bases for 24–72 hours) combined with powder X-ray diffraction (PXRD) and Brunauer-Emmett-Teller (BET) analysis monitor structural integrity . Introducing hydrophobic linkers (e.g., fluorinated aldehydes) further stabilizes frameworks .

How can researchers reconcile discrepancies in catalytic or sensing performance between computational predictions and experimental results?

Advanced Research Question

Discrepancies often stem from incomplete modeling of defect sites or solvent effects. For catalytic COFs, controlled defect engineering (e.g., varying monomer feeding ratios) and operando spectroscopy (e.g., in situ FTIR) validate active sites . In sensing applications, discrepancies in VOC detection limits may arise from pore accessibility; grand canonical Monte Carlo (GCMC) simulations model guest diffusion pathways, while quartz crystal microbalance (QCM) experiments measure adsorption kinetics .

What strategies enhance drug-loading efficiency in this compound-based COFs for therapeutic delivery?

Advanced Research Question